An In-Depth Technical Guide to the Core Chemical Properties of Sudan Orange G-d5
An In-Depth Technical Guide to the Core Chemical Properties of Sudan Orange G-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sudan Orange G-d5. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this isotopically labeled compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of relevant pathways and workflows.
Core Chemical Properties
Sudan Orange G-d5 is the deuterated analog of Sudan Orange G, a synthetic azo dye. The incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard for mass spectrometry-based quantitative analysis.
| Property | Value | Reference |
| Chemical Name | 4-(Phenyl-d5-azo)resorcinol | |
| Synonyms | Solvent Orange 1-d5, C.I. 11920-d5, 2,4-Dihydroxyazobenzene-d5 | |
| Molecular Formula | C₁₂H₅D₅N₂O₂ | [1] |
| Molecular Weight | 219.25 g/mol | |
| CAS Number | Not available | |
| Appearance | Red-orange powder |
A comparison of the fundamental properties of Sudan Orange G and its deuterated form is presented below.
| Property | Sudan Orange G | Sudan Orange G-d5 |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₅D₅N₂O₂ |
| Molecular Weight | 214.22 g/mol | 219.25 g/mol |
| CAS Number | 2051-85-6 | Not available |
| Melting Point | 141-148 °C | Not available |
| Solubility | Soluble in ethanol, ether, and vegetable oil; slightly soluble in water (0.2 g/L at 20°C). | Expected to have similar solubility to the non-deuterated form. |
| UV-Vis λmax | ~388 nm, ~480 nm | Expected to be very similar to the non-deuterated form. |
Experimental Protocols
Synthesis of Sudan Orange G-d5
The synthesis of Sudan Orange G-d5 is a two-step process involving the diazotization of aniline-d5 followed by an azo coupling reaction with resorcinol.[2]
Caption: Synthetic workflow for Sudan Orange G-d5.
2.1.1. Step 1: Diazotization of Aniline-d5
-
In a 100 mL beaker, dissolve aniline-d5 (1.0 g, 10.2 mmol) in a mixture of concentrated hydrochloric acid (3.0 mL) and distilled water (5.0 mL).
-
Cool the solution to 0-5°C in an ice-water bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.74 g, 10.7 mmol) in cold distilled water (4.0 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline-d5 salt solution, ensuring the temperature is maintained below 5°C.[3]
-
After the complete addition, continue stirring for 20 minutes at 0-5°C to ensure the complete formation of the phenyl-d5-diazonium chloride solution. The resulting solution should be kept cold for the subsequent coupling reaction.
2.1.2. Step 2: Azo Coupling with Resorcinol
-
In a 250 mL beaker, dissolve resorcinol (1.12 g, 10.2 mmol) in a 10% sodium hydroxide solution (15 mL).
-
Cool this solution to 0-5°C in an ice-water bath.
-
Slowly add the previously prepared cold phenyl-d5-diazonium chloride solution to the resorcinol solution with vigorous stirring.[4] The coupling reaction is expected to occur at the 4-position of the resorcinol ring due to steric hindrance at the 2-position.[5]
-
A red-orange precipitate of Sudan Orange G-d5 will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
2.1.3. Purification
-
Collect the crude Sudan Orange G-d5 precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a minimal amount of hot ethanol.[6] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC-UV/Vis)
A reversed-phase HPLC method can be employed for the analysis of Sudan Orange G-d5.[7]
Caption: HPLC-UV/Vis analytical workflow.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol/Water (e.g., 80:20 v/v) or Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV/Vis at ~480 nm |
| Temperature | Ambient |
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and selective method for the quantification of Sudan Orange G-d5.[8][9]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 220.1 (for [M+H]⁺ of C₁₂H₅D₅N₂O₂) |
| Product Ions (m/z) | Expected fragments would be analogous to the non-deuterated form, such as the phenyl-d5 fragment (m/z ~98.1) and the resorcinol fragment. Specific transitions would need to be determined experimentally. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| LC Conditions | Similar to HPLC-UV/Vis, often with a gradient elution to improve separation. |
Biological Significance and Signaling Pathways
Sudan Orange G, like other azo dyes, can undergo metabolic reduction of the azo bond, primarily by azoreductases present in the intestinal microbiota.[10][11] This cleavage results in the formation of aromatic amines. In the case of Sudan Orange G, the metabolic products would be aniline and 1,2,4-triaminobenzene. The deuterated form, Sudan Orange G-d5, would yield aniline-d5 and 1,2,4-triaminobenzene.
These aromatic amine metabolites are of toxicological concern as they can be further metabolized in the liver to reactive intermediates that may bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.[12][13][14]
Caption: Metabolic activation of Sudan Orange G.
The genotoxicity of aniline and its metabolites has been a subject of study, with evidence suggesting that they can induce oxidative stress and chromosomal damage.[15][16] The formation of reactive oxygen species is one proposed mechanism for the toxic effects of these metabolites.
Safety and Handling
Sudan Orange G is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of Sudan Orange G-d5, though it is important to note that specific experimental data for the deuterated compound may be limited in publicly available literature. The provided protocols are based on established chemical principles and methodologies for analogous compounds. Researchers are encouraged to perform their own optimizations and validations for their specific applications.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Azo violet - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biotechjournal.in [biotechjournal.in]
- 5. homework.study.com [homework.study.com]
- 6. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thamesrestek.co.uk [thamesrestek.co.uk]
- 8. laborindo.com [laborindo.com]
- 9. lcms.cz [lcms.cz]
- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
